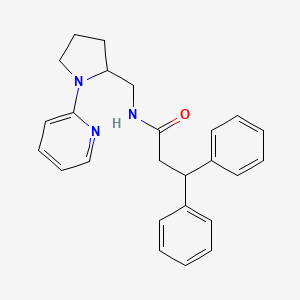
3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-diphenyl-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Anticonvulsant Properties
Research on heterocyclic Schiff bases, which share structural similarities with the given compound, has demonstrated potential anticonvulsant activities. These compounds have been synthesized and evaluated for seizures protection, showcasing significant protective effects in various models. This suggests that compounds with similar structures could be explored for their anticonvulsant potential, providing a foundation for the development of new therapeutic agents in the treatment of epilepsy (S. Pandey & R. Srivastava, 2011).
Inflammation Inhibition
Studies on N-pyridinyl(methyl)indolylpropanamides, closely related to the target compound, have shown these chemicals act as non-acidic NSAIDs, offering a promising route for the treatment of inflammation. One study highlighted a compound exhibiting higher activity than ibuprofen in a TPA-induced mouse ear swelling assay, indicating the potential for developing new anti-inflammatory drugs (A. Dassonville et al., 2008).
Antimicrobial Activity
Compounds structurally related to 3,3-Diphenyl-N-((1-(Pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide have been explored for their antimicrobial properties. For instance, derivatives of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate exhibited noteworthy antibacterial activity, suggesting that modifications to the chemical structure could yield potent antimicrobial agents (Yahya Nural et al., 2018).
Antiviral Applications
The synthesis and evaluation of 3-methyl-1,5-diphenyl-1H-pyrazole derivatives have shown significant in vitro antiviral activity against herpes simplex virus type-1. This demonstrates the potential utility of compounds with similar structural features in the development of antiviral drugs, providing a new avenue for the treatment of viral infections (A. Tantawy et al., 2012).
Dyeing Polyester Fabrics
Research on diphenyl compounds similar to the target molecule has found applications in the textile industry, particularly in the dyeing of polyester fabrics. These studies suggest that the chemical framework of such compounds can be tailored to produce azo disperse dyes with elevated fastness properties, pointing to their utility in fabric dyeing processes (M. Abdel-megeed et al., 2013).
Properties
IUPAC Name |
3,3-diphenyl-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25(27-19-22-14-9-17-28(22)24-15-7-8-16-26-24)18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-13,15-16,22-23H,9,14,17-19H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIJCTDAIOHVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
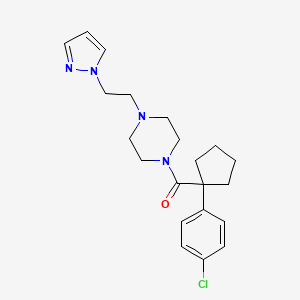

![1-[(2-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2441324.png)

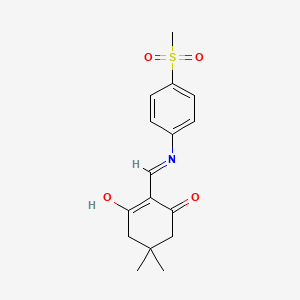
![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)

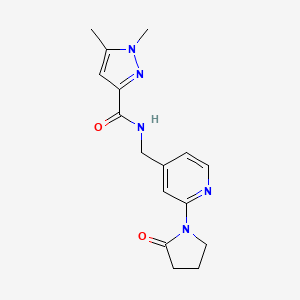
![1-(Furan-2-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2441336.png)
![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)
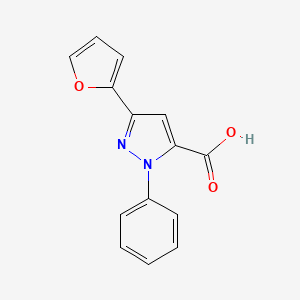
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441342.png)
![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)
